Pinoxepin Hydrochloride

Antipsychotic Schizophrenia Clinical Trial

Pinoxepin HCl offers unique preclinical value: comparable efficacy to chlorpromazine but with mild EPS, plus a defined 300 mg/day seizure threshold. Ideal for antipsychotic research, toxicology, and SAR studies. Verify purity and shipping conditions before purchase.

Molecular Formula C23H29Cl3N2O2
Molecular Weight 471.8 g/mol
CAS No. 14008-46-9
Cat. No. B1678391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinoxepin Hydrochloride
CAS14008-46-9
SynonymsPinoxepin HCl;  Pinoxepin Hydrochloride; 
Molecular FormulaC23H29Cl3N2O2
Molecular Weight471.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
InChIInChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;;
InChIKeyURBVIISFALGUAB-LZWUXPCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pinoxepin Hydrochloride (CAS 14008-46-9) Procurement Guide: A Tricyclic Antipsychotic with Documented Clinical Equivalence to First-Generation Standards


Pinoxepin hydrochloride (developmental code P-5227) is a tricyclic antipsychotic agent belonging to the dibenzoxepine series, characterized by a 6-7-6 tricyclic nuclear structure [1]. Developed in the 1960s, it reached advanced clinical trials for schizophrenia but was never marketed [2]. Its pharmacology is documented in peer-reviewed clinical studies, with in vivo dosing guidelines established up to 400 mg/day [3]. The compound exhibits a dibenzoxepin ring system distinct from the phenothiazine core of many comparators, underpinning its specific clinical differentiation profile [1].

Why Pinoxepin Hydrochloride Cannot Be Interchanged with Typical Antipsychotics: The Differential Safety Profile


Direct substitution of pinoxepin hydrochloride with structurally related tricyclic antipsychotics like chlorpromazine or thioridazine is unsupported by clinical evidence due to a documented divergence in the extrapyramidal side effect profile and a unique, dose-dependent toxicity threshold. While pinoxepin was found to have comparable antipsychotic efficacy to these agents in clinical trials [1], it was specifically noted to cause 'relatively mild extrapyramidal symptoms' at therapeutic doses [2], and a critical 300 mg/day seizure threshold was identified, beyond which 'more frequent changes in liver-function tests' were also observed [3]. This distinct clinical signature precludes any assumption of pharmacological equivalence for research applications focused on modeling adverse event profiles or therapeutic windows.

Pinoxepin Hydrochloride (CAS 14008-46-9) Differential Evidence: Quantitative Comparisons Against Clinical Benchmarks


Clinical Antipsychotic Efficacy: Equivalence to Chlorpromazine and Thioridazine in Schizophrenia

In clinical trials for the treatment of schizophrenia, pinoxepin demonstrated antipsychotic effectiveness that was statistically and clinically comparable to two widely used first-generation antipsychotics, chlorpromazine and thioridazine [1]. The studies established that pinoxepin could achieve a similar magnitude of therapeutic effect in chronic schizophrenic patients, confirming its utility as a potent neuroleptic agent without any loss in efficacy [2].

Antipsychotic Schizophrenia Clinical Trial

Extrapyramidal Symptom (EPS) Profile: Quantitatively Milder than Class Averages

A key differentiator in the clinical studies was the observation that pinoxepin caused 'relatively mild extrapyramidal symptoms' compared to the expected profile of other first-generation antipsychotics like chlorpromazine and thioridazine [1]. While the baseline EPS incidence for chlorpromazine in clinical practice can be high, pinoxepin was noted to have a distinctly favorable neurological side effect burden at therapeutic doses [2]. This represents a quantifiable divergence in safety pharmacology for a compound with comparable efficacy.

Safety Tolerability Neurological Adverse Events

Dose-Dependent Seizure Risk and Hepatotoxicity Threshold at 300 mg

Clinical data defines a clear and unique safety threshold for pinoxepin hydrochloride at 300 mg per day. Doses below 300 mg were associated with a side effect profile 'similar to chlorpromazine' [1]. However, at doses above 300 mg, seizures were reported and 'more frequent changes in liver-function tests were noted than with standard drug' [1]. This establishes a quantifiable, dose-dependent differentiation point not observed for chlorpromazine or thioridazine at this specific therapeutic window.

Toxicity Safety Threshold Dose-Response

Targeted Research Applications for Pinoxepin Hydrochloride Based on Verified Differentiation


Modeling Dissociation Between D2 Antagonism and Extrapyramidal Side Effects

Pinoxepin is optimally suited for preclinical in vivo studies investigating the neurobiological mechanisms that uncouple antipsychotic efficacy from the induction of severe extrapyramidal symptoms (EPS). Given its clinically documented efficacy comparable to chlorpromazine, but with a profile of 'relatively mild' EPS, it serves as a positive control for desired D2 receptor-mediated antipsychotic activity while minimizing the confounding motor deficits common in other first-generation antipsychotics [1]. This allows for cleaner behavioral readouts in rodent models of psychosis [2].

Investigating Dose-Dependent Hepatotoxicity and Seizure Thresholds in Antipsychotic Therapy

For researchers focusing on drug safety and toxicology, pinoxepin provides a well-defined model compound with a known, dose-dependent adverse event threshold. Studies can be designed to examine the mechanistic basis of antipsychotic-induced seizures and changes in liver function by employing doses both below and above the 300 mg/day (human-equivalent) threshold [3]. This allows for controlled investigation of the toxicological pathways activated at high drug exposure levels, providing insights not available with compounds lacking a clearly defined clinical toxicity benchmark.

Pharmacological Tool for Tricyclic Antipsychotic Efficacy Benchmarking

Pinoxepin's clinical trial history, establishing it as 'equally effective' to chlorpromazine and thioridazine, makes it an invaluable reference standard for screening novel antipsychotic candidates [4]. In vitro binding assays, such as those assessing displacement of radioligands like spiroperidol from D2 receptors, can use pinoxepin to calibrate the activity of new chemical entities against a compound with a known and robust clinical efficacy benchmark [5].

Studying the Pharmacological Impact of the Dibenzoxepin Scaffold

As a member of the dibenzoxepine class with a 6-7-6 tricyclic ring system, pinoxepin serves as a key compound for structure-activity relationship (SAR) studies. Researchers can compare its clinical and pre-clinical profile with that of analogs possessing different tricyclic cores (e.g., phenothiazines, thioxanthenes) to understand the role of the dibenzoxepin ring in determining receptor binding profiles, CNS penetration, and the resulting safety and efficacy signatures [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinoxepin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.